Thiazolo[4,5-g]quinazoline
Description
Structure
3D Structure
Properties
CAS No. |
97489-86-6 |
|---|---|
Molecular Formula |
C9H5N3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-g]quinazoline |
InChI |
InChI=1S/C9H5N3S/c1-6-3-10-4-11-7(6)2-9-8(1)12-5-13-9/h1-5H |
InChI Key |
UCDXWKAAKZGOLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NC2=CC3=C1N=CS3 |
Origin of Product |
United States |
Synthetic Strategies for Thiazolo 4,5 G Quinazoline and Its Analogues
Synthetic Approaches to the Thiazolo[4,5-g]quinazoline Core Structure
The construction of the this compound scaffold can be approached in several ways, primarily differing in the order of ring formation. One common strategy involves the initial synthesis of a substituted quinazoline (B50416) or quinazolinone, followed by the annulation of the thiazole (B1198619) ring. mdpi.comnih.gov Conversely, another approach begins with a functionalized benzothiazole (B30560), onto which the pyrimidine (B1678525) ring is subsequently fused to form the quinazoline portion of the molecule. nih.govmdpi.com
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis reveals that the this compound skeleton can be disconnected in a few strategic ways. A common disconnection approach breaks the molecule down into a substituted aminoquinazoline precursor. mdpi.comnih.gov For instance, 6- or 7-amino-3-benzylquinazolin-4(3H)-ones have been identified as ideal starting materials. mdpi.com These precursors can then react with reagents that facilitate the formation of the thiazole ring.
Another retrosynthetic strategy involves creating the quinazoline ring on a pre-existing benzothiazole structure. nih.gov This approach often starts with a substituted 2-aminobenzothiazole (B30445) derivative, which is then elaborated to construct the fused pyrimidine ring. A key intermediate in this type of synthesis is methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate, which serves as a versatile platform for building the quinazolinone ring. mdpi.com
The choice of precursors is often dictated by the desired substitution pattern on the final molecule and the specific synthetic methodology to be employed. For example, the synthesis of regioisomers like thiazolo[4,5-g]quinazolines often necessitates the preparation of specific aminoquinazolines derived from 4- or 5-nitroanthranilonitriles. mdpi.com
Annulation Reactions for Thiazole Ring Formation
The formation of the thiazole ring onto a pre-existing quinazoline or a related benzene-derived intermediate is a critical step in many synthetic routes. Several methods have been developed to achieve this transformation, often employing transition metal-mediated reactions.
A powerful method for constructing the thiazole ring involves the copper(I)-mediated cyclization of N-arylimino-1,2,3-dithiazole intermediates. nih.gov This reaction typically begins with the condensation of an aromatic amine with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to form the corresponding N-arylimino-1,2,3-dithiazole. nih.govmdpi.com Subsequent treatment with a copper(I) salt, such as copper(I) iodide (CuI), in a high-boiling solvent like pyridine (B92270), induces cyclization to form the thiazole ring with a nitrile group at the 2-position. mdpi.comnih.gov This method has been successfully used in the synthesis of various thiazolo[5,4-f]quinazoline-2-carbonitriles and can be adapted for their [4,5-g] isomers. nih.gov The reaction conditions, such as temperature and the use of microwave irradiation, can be optimized to improve yields and reaction times. nih.govmdpi.com
Table 1: Examples of Copper(I)-Mediated Cyclization
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Brominated imino-1,2,3-dithiazole | CuI, pyridine, 115 °C | Thiazolo[5,4-h]quinazoline-2-carbonitrile | 51% | mdpi.com |
| ortho-Halogenated N-aryliminodithiazoles | CuI, pyridine, 130 °C (µw) | Thiazolo[5,4-f]quinazoline-2-carbonitriles | 24-64% | nih.gov |
| 6-Amino-7-bromo-N-aryliminodithiazole | CuI, pyridine, 115 °C (µw) | Methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate | - | mdpi.com |
Yields are as reported in the cited literature. The specific yield for the third entry was not provided in the abstract.
The Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) is a key reagent in the synthesis of thiazolo[4,5-g]quinazolines and their isomers. mdpi.comnih.govmdpi.com It serves as a precursor to the thiazole ring by reacting with aromatic amines to form N-arylimino-1,2,3-dithiazole intermediates. mdpi.com This reaction is typically carried out in a solvent like dichloromethane (B109758) in the presence of a base such as pyridine. mdpi.comnih.gov The resulting imino-1,2,3-dithiazoles are stable compounds that can be isolated and purified before the subsequent cyclization step. mdpi.com These intermediates can then be converted to the final thiazole-fused products through various methods, including the copper-mediated cyclization described above or by conversion to N-aryl cyanothioformamides followed by intramolecular C-S bond formation. mdpi.com
An alternative and innovative approach to forming the thiazole ring involves a palladium-catalyzed and copper-assisted C-H functionalization and intramolecular C-S bond formation. mdpi.com This method starts with N-aryl cyanothioformamides, which can be generated from the reaction of aminoquinazolines with Appel salt followed by treatment with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com The regioselective cyclization of these thioformamides is then achieved using a catalytic system of palladium(II) chloride (PdCl₂) and copper(I) iodide (CuI) in a mixture of solvents like DMSO and DMF. mdpi.com This process allows for the direct formation of the thiazole ring onto the quinazoline core, providing access to thiazole-fused [4,5-g]quinazolines. mdpi.com The yield of this reaction can be influenced by steric factors on the aromatic ring. nih.gov
Table 2: Palladium-Catalyzed and Copper-Assisted Cyclization
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| N-(8-((2-Fluoro-4-methoxyphenyl)amino)quinazolin-7-yl)cyanothioformamide | PdCl₂, CuI, DMSO/DMF | 8-[(2-Fluoro-4-methoxyphenyl)amino]this compound-2-carbonitrile | 39% | nih.gov |
| N-(8-((2-Fluoro-4-methoxyphenyl)amino)quinazolin-6-yl)cyanothioformamide | PdCl₂, CuI, DMSO/DMF | Thiazolo[5,4-g]quinazoline (B576279) analogue | 10% | nih.gov |
Quinazoline Ring Construction Methodologies
When the synthetic strategy begins with a benzothiazole precursor, the construction of the quinazoline ring is the subsequent key step. A common method for this is the Dimroth rearrangement. nih.govnih.gov This reaction typically involves the treatment of a 6-aminobenzothiazole (B108611) derivative with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form a formamidine (B1211174) intermediate. nih.gov This intermediate is then cyclized in the presence of an appropriate aniline (B41778) and acetic acid, often under microwave irradiation, to yield the thiazolo[5,4-f]quinazoline core. nih.govnih.gov This methodology has proven to be a versatile route for the synthesis of various substituted thiazoloquinazolines. nih.gov
Another approach to constructing the quinazolinone ring involves the cyclization of a formimidamide derived from methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate. mdpi.com This key precursor is treated with the Vilsmeier-Haack reagent to form an (E)-methyl 2-cyano-6-([(dimethylamino)methylene]amino)benzo[d]thiazole-7-carboxylate intermediate. mdpi.com Subsequent heating of this formimidamide with various primary amines in acetic acid under microwave irradiation leads to the formation of the N⁸-substituted-9-oxo-8,9-dihydrothiazolo[5,4-f]quinazoline-2-carbonitriles. mdpi.com This method allows for the introduction of diversity at the N-8 position of the quinazolinone ring. mdpi.comnih.gov
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing steps and waste. In the context of thiazoloquinazoline synthesis, MCRs are particularly valuable for constructing the quinazoline portion of the molecule.
A notable approach involves a sequential, two-step MCR process to prepare key aminoquinazolinone intermediates. mdpi.com In this method, a substituted nitroanthranilic acid is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). mdpi.comnih.gov This mixture is heated, typically under microwave irradiation, to form an amidine intermediate. nih.gov Without isolation, a primary amine (such as benzylamine) and acetic acid are added, and the mixture is heated again. mdpi.com This second step induces a cyclization to form the N-substituted nitroquinazolinone ring. Subsequent reduction of the nitro group yields the crucial aminoquinazolinone precursor, which can then be further elaborated to form the final this compound structure. mdpi.com This MCR strategy offers a streamlined route to essential building blocks for this class of heterocycles. mdpi.comnih.gov
Niementowski-like Reaction Pathways
The Niementowski quinazoline synthesis is a classical and widely used method for forming the 3H-quinazolin-4-one ring system. nih.govwikipedia.orgchemeurope.com The reaction traditionally involves the thermal condensation of an anthranilic acid with an amide. nih.govwikipedia.org This foundational reaction has been adapted and modernized, particularly through the use of microwave assistance, to create precursors for thiazoloquinazoline derivatives.
In a typical modern adaptation, an appropriately substituted amino-benzothiazole carboxylate, which serves as a modified anthranilic acid, can be condensed with formamide (B127407) under microwave irradiation. nih.gov This reaction, analogous to the original Niementowski synthesis, rapidly constructs the quinazolin-4-one ring fused to the thiazole core. nih.gov For instance, this pathway has been successfully employed in the synthesis of precursors for the regioisomeric 8H-thiazolo[5,4-f]quinazolin-9-one and 7H-thiazolo[4,5-h]quinazolin-6-one systems. nih.gov Although traditionally requiring high temperatures and long reaction times, the integration of microwave heating significantly accelerates the Niementowski condensation, making it a more efficient pathway to the core structure. nih.gov
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has become an indispensable tool for the rapid and efficient construction of complex heterocyclic systems, including thiazolo[4,5-g]quinazolines and their analogues. nih.govmdpi.com The use of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance regioselectivity compared to conventional heating methods. nih.govfrontiersin.org
Several key transformations in the synthesis of thiazoloquinazolines are frequently accelerated by microwave energy:
Amidine Formation: The initial reaction of an amino-benzonitrile or amino-anthranilic acid with DMF-DMA to form a formimidamide intermediate is often performed under microwave heating at temperatures around 70°C, typically completing within minutes. nih.govmdpi.comnih.gov
Dimroth Rearrangement: The cyclization of N'-(cyanobenzothiazolyl)-formimidamides with various anilines in acetic acid to form the quinazoline ring is a thermal Dimroth rearrangement. mdpi.comnih.gov Under microwave irradiation at approximately 118°C, these cyclizations are often complete in under an hour, providing the thiazolo[5,4-f]quinazoline-2-carbonitrile core in good to excellent yields. nih.govnih.govfrontiersin.orgnih.gov
Functional Group Transformation: The conversion of a C2-carbonitrile group on the thiazole ring into a methyl carbimidate using sodium methoxide (B1231860) in methanol (B129727) is also efficiently achieved with microwave heating. nih.govnih.gov
The table below summarizes various microwave-assisted reactions used in the synthesis of thiazoloquinazoline derivatives.
| Reaction Step | Reactants | Product | Isomer | Reference |
| Amidine Formation | 6-aminobenzo[d]thiazole-2,7-dicarbonitrile, DMF-DMA | (E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide | Precursor for [5,4-f] | nih.govnih.gov |
| Quinazolinone Formation | 3- or 4-nitroanthranilic acid, DMF-DMA, Benzylamine | 3-benzyl-nitroquinazolin-4-one | Precursor for [4,5-g] / [5,4-g] | mdpi.comnih.gov |
| Dimroth Rearrangement | N'-formimidamide, Anilines | 9-(arylamino)thiazolo[5,4-f]quinazoline-2-carbonitriles | [5,4-f] | nih.gov |
| Carbimidate Formation | Thiazolo[5,4-f]quinazoline-2-carbonitrile, NaOMe/MeOH | Methyl 9-(arylamino)thiazolo[5,4-f]quinazoline-2-carbimidate | [5,4-f] | nih.gov |
Derivatization and Structural Modification of the this compound Scaffold
To explore structure-activity relationships, the this compound skeleton is often subjected to extensive derivatization. This involves introducing a wide array of functional groups at various positions on the tricyclic system.
Functionalization at C2, C4, C5, C6, C7, C8/N8, and N9 Positions
The strategic functionalization of the thiazoloquinazoline core allows for fine-tuning of its chemical and biological properties. Different positions on the ring system exhibit distinct reactivity and are targeted for modification.
C2 Position: The C2 position of the thiazole ring is a common site for modification. A versatile C2-carbonitrile group serves as a key handle for transformation into other functionalities. nih.gov For instance, it can be readily converted into carbimidates, amidines, or amides. nih.govmdpi.comnih.gov Late-stage C-H functionalization has also been developed to introduce aryl groups at this position on the related thiazolo[5,4-f]quinazolin-9(8H)-one scaffold. researchgate.net
C4 Position: In the quinazoline ring system, the C4 position is highly reactive towards nucleophilic aromatic substitution. nih.gov This allows for the introduction of various substituents. For example, in 2-chloro-4-sulfonylquinazolines, an azide (B81097) nucleophile can first displace the sulfonyl group at C4. nih.gov
C5, C6, C7 Positions: These positions on the benzo portion of the quinazoline ring can be substituted by starting with appropriately functionalized anthranilic acid derivatives. For example, 6,7-dimethoxyquinazoline (B1622564) analogs are common and are prepared from the corresponding dimethoxyanthranilic acid. nih.gov
N8/C8 and N9 Positions: The N8 and N9 positions (referring to the thiazolo[5,4-f] numbering) of the pyrimidine ring are frequently targeted for introducing diversity. The N8 position can be substituted with various alkyl and aryl groups, often accomplished by reacting a key benzothiazole intermediate with different primary amines during the quinazolinone ring formation. nih.gov The C9 position (or C4 of the quinazoline ring) can be functionalized with a variety of anilino-substituents via a Dimroth rearrangement or nucleophilic substitution of a leaving group. nih.gov For the linear thiazolo[5,4-g]quinazoline isomer, the N7-position has been functionalized with a benzyl (B1604629) group. nih.gov
Introduction of Diverse Chemical Moieties
A wide array of chemical functionalities has been successfully introduced onto the thiazoloquinazoline scaffold to create libraries of compounds for biological screening.
Carbimidate: The methyl carbimidate group is a frequently installed moiety, valued for its role in modulating kinase inhibitory activity. It is typically synthesized from a C2-carbonitrile precursor by treatment with sodium methoxide in methanol, often under microwave irradiation or at room temperature. nih.govnih.govnih.govmdpi.com Ethyl, isopropyl, and benzyl carbimidates can also be prepared using the corresponding alcohol. nih.gov
Amidine: Carboximidamides (amidines) are prepared by reacting the C2-carbonitrile with various primary or secondary amines in a solvent like THF. mdpi.comnih.gov
Cyano: The cyano (carbonitrile) group is a crucial and versatile intermediate, particularly at the C2 position of the thiazole ring. mdpi.comnih.gov It is often introduced early in the synthesis and serves as the precursor for moieties like carbimidates and amidines. nih.govnih.gov
Phenyl: Phenyl and substituted phenyl groups are commonly introduced at the N8 or N9 positions of the quinazoline ring. This is typically achieved through a Dimroth rearrangement, where an intermediate formimidamide is cyclized with a substituted aniline. mdpi.comnih.gov
Piperazinyl: Piperazinyl moieties are incorporated to enhance solubility and interact with biological targets. In the broader quinazoline class, piperazinyl groups are key components of drugs like Prazosin and Terazosin and are typically introduced by nucleophilic substitution at the C4 position. nih.gov Similar strategies are applicable to the thiazoloquinazoline scaffold.
Tetrazole: The tetrazole ring can be formed from an azide precursor. The intrinsic azide-tetrazole equilibrium in 4-azidoquinazolines has been cleverly exploited to direct regioselective functionalization at the C2 position. nih.gov
| Chemical Moiety | Method of Introduction | Position | Reference |
| Methyl Carbimidate | From C2-carbonitrile using NaOMe/MeOH | C2 | nih.govnih.govnih.gov |
| Amidine | From C2-carbonitrile using various amines | C2 | mdpi.comnih.gov |
| Cyano | Key intermediate from Appel salt chemistry | C2 | mdpi.comnih.gov |
| Phenyl (Anilino) | Dimroth rearrangement with anilines | N9 | nih.gov |
| Piperazinyl | SNAr reaction on a halo-quinazoline precursor | C4 | nih.gov |
| Tetrazole | Via azide-tetrazole tautomerism of a C4-azido group | C4 | nih.gov |
Synthesis of Regioisomeric Analogues
The spatial arrangement of the fused rings in thiazoloquinazolines significantly impacts their biological activity. Therefore, the synthesis of various regioisomers is a key aspect of research in this area. Besides the angular thiazolo[5,4-f]quinazoline, which is extensively studied, several other isomers have been synthesized. nih.gov
Linear Isomers (this compound and Thiazolo[5,4-g]quinazoline): The synthesis of these "straight" isomers, which had not been widely reported previously, was achieved through an innovative protocol. nih.gov The strategy involves preparing 7- or 8-amino-3-benzylquinazolin-4(3H)-one precursors. These are reacted with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to form an N-aryl cyanothioformamide intermediate. A regioselective, palladium-catalyzed intramolecular C-S bond formation, assisted by CuI and LiBr, then yields the linear thiazolo[4,5-g] or thiazolo[5,4-g]quinazolin-8-one core. mdpi.comnih.gov
Inverted Angular Isomers (Thiazolo[4,5-h]quinazoline and Thiazolo[5,4-h]quinazoline): The synthesis of these "inverted" angular isomers has also been explored to compare biological activities. nih.gov For example, the synthesis of a thiazolo[5,4-h]quinazoline derivative was achieved using a more traditional multi-step route. It involved the bromination of an 8-aminoquinazolinone precursor, followed by condensation with Appel salt and a subsequent copper-mediated cyclization in hot pyridine to furnish the final tricyclic system. nih.gov
The development of distinct synthetic routes for each class of regioisomer allows for a comprehensive exploration of the chemical space around the thiazoloquinazoline core. nih.gov
Structure Activity Relationship Sar Studies of Thiazolo 4,5 G Quinazoline Derivatives
Substituent-Dependent Modulations of Biological Activity
Beyond the core scaffold's geometry, the type and placement of substituents on the thiazoloquinazoline ring system play a pivotal role in fine-tuning biological activity, including potency and selectivity.
The introduction of various substituents on the thiazoloquinazoline core has been a key strategy in developing potent kinase inhibitors. Aromatic amines are frequently incorporated due to their common presence in drug candidates. nih.govresearchgate.net For instance, in a series of thiazolo[5,4-f]quinazolines, the presence of substituting groups on an aromatic amine at position 4 of the pyrimidine (B1678525) ring generally had a positive effect on inhibitory activity. nih.govresearchgate.net
Specific functional groups can dramatically alter the biological profile of thiazolo[4,5-g]quinazoline derivatives.
Carbonitrile and Methylcarbimidate: The nitrile function can be a precursor to other functional groups. For example, the transformation of a carbonitrile group into a methylcarbimidate has been a key step in the synthesis of potent inhibitors. mdpi.com In one study, methyl 7-benzyl-thiazolo[4,5-g]quinazoline-2-carbimidate and its thiazolo[5,4-g]quinazoline (B576279) analog were synthesized from their corresponding nitriles. mdpi.com The introduction of a methyl carbimidate group at position 2 of the thiazole (B1198619) moiety in a series of thiazolo[5,4-f]quinazolines led to highly potent DYRK1A/1B kinase inhibitors. mdpi.com
Amino and Acetanilide (B955): The amino group is a common feature in many kinase inhibitors. Quinazolines with a substituted aminothiazole at C4 have demonstrated potent Aurora A and B inhibitory activity. nih.govresearchgate.net Furthermore, compounds bearing an acetanilide substituent at the C5' position of the thiazole ring showed the greatest cellular activity. nih.govresearchgate.net
The following table summarizes the inhibitory activity of selected thiazolo[5,4-f]quinazoline derivatives with different functional groups against DYRK1A and GSK3α/β kinases.
| Compound Series | R¹ (on thiazole) | R² (on quinazoline) | DYRK1A IC₅₀ (µM) | GSK3α/β IC₅₀ (µM) |
| 8 | Carboximidamide with bulky aminoethyl groups | Substituted aromatic amine | 1.05 - 6.5 | 0.25 - 0.97 |
| 9 | Carboximidamide with bulky aminoethyl groups | Substituted aromatic amine | >10 | 1.10 - 7.00 |
| 7i | Small-sized group | Substituted aromatic amine | 0.04 | 0.16 - 0.77 |
| 8i | Small-sized group | Substituted aromatic amine | 0.047 | 0.16 - 0.77 |
| 9i | Small-sized group | Substituted aromatic amine | 0.05 | 0.16 - 0.77 |
Data sourced from a study on thiazolo[5,4-f]quinazolines as DYRK1A inhibitors. nih.gov
The position of a substituent on the thiazoloquinazoline ring system is as important as its chemical nature. For instance, in a series of 4-anilinoquinazolines, the substituents at C-6 and the aniline (B41778) moiety at C-4 were found to be critical for selectivity for HER2 over EGFR. nih.gov Similarly, for quinazolines with a substituted aminothiazole at C4, the position of the substituent on the thiazole ring was key for cellular potency, with substitution at the C5' position being particularly important. nih.govresearchgate.net
Rational Design and Lead Optimization Strategies for this compound Derivatives
The rational design and lead optimization of this compound derivatives represent a focused area of research, primarily aimed at exploring their potential as anticancer agents and kinase inhibitors. These efforts are often guided by the established success of the broader quinazoline (B50416) class in medicinal chemistry and are informed by structure-activity relationship (SAR) studies that seek to correlate specific structural modifications with enhanced biological activity and selectivity.
Exploration of the this compound Scaffold
The development of novel heterocyclic systems is a cornerstone of drug discovery. In this context, the synthesis of linear thiazole-fused quinazolinones, specifically the thiazolo[4,5-g] and thiazolo[5,4-g] isomers, has been pursued to explore their biological potential, particularly in oncology. mdpi.com Unlike the more extensively studied angular thiazolo[5,4-f]quinazolines, which have shown potent activity against various kinases, the linear isomers were initially unexplored. mdpi.com
A key strategy in the rational design of these compounds involves the transformation of key functional groups to modulate their properties. For instance, the nitrile group in thiazole-fused quinazolinones can be converted into a methylcarbimidate. This transformation is a critical step in the synthesis of more complex derivatives and can significantly influence the biological activity of the resulting compounds. mdpi.com
Lead Optimization for Cytotoxic Activity
Lead optimization efforts for this compound derivatives have focused on enhancing their cytotoxic effects against cancer cell lines. SAR studies have revealed that the nature and position of substituents on the quinazoline ring are critical for activity.
In a series of newly synthesized thiazole-fused quinazolinones, several compounds based on the thiazolo[4,5-g] and thiazolo[5,4-g] core demonstrated significant growth inhibitory activity against a panel of human cancer cell lines. mdpi.com The table below summarizes the cytotoxic activity of some of these derivatives.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5a | Huh7-D12 | 7 |
| Caco-2 | 62 | |
| 6a | MCF-7 | 17 |
| MDA-MB-231 | 27 |
The data indicate that even subtle changes in the substitution pattern can lead to significant differences in cytotoxic potency. For example, the transformation of the nitrile function in compound 5a to a methylcarbimidate in compound 6a alters its activity profile against different cancer cell lines. mdpi.com
Further optimization has involved the exploration of different regioisomers. For instance, the synthesis of inverted thiazolo[4,5-h] and [5,4-h]quinazolin-8-one derivatives was undertaken to compare their biological results with the linear isomers, providing a deeper understanding of the SAR. mdpi.com
Targeting Kinases
While some of the novel linear thiazoloquinazolines did not show significant activity as kinase inhibitors in initial screenings against a panel of eight kinases, the thiazoloquinazoline scaffold, in general, is a well-known platform for designing kinase inhibitors. mdpi.com Notably, a regioisomer of EHT 1610, which has been identified as a this compound derivative, is reported to have a high affinity for the DYRK family of kinases. mdpi.com This suggests that with appropriate structural modifications, the this compound core could be a promising scaffold for the development of potent and selective kinase inhibitors.
The design of such inhibitors often involves creating libraries of compounds with diverse substitutions to probe the chemical space around the core scaffold. For the related thiazolo[5,4-f]quinazolines, extensive libraries have been synthesized and evaluated, revealing that small substituents on the thiazole moiety can significantly enhance inhibitory activity against kinases like DYRK1A. nih.govnih.gov These findings from related scaffolds can provide valuable insights for the future rational design and lead optimization of this compound-based kinase inhibitors.
Molecular Mechanisms and in Vitro Biological Activities of Thiazolo 4,5 G Quinazoline Derivatives
Kinase Inhibition Profiles and Target Specificity
Thiazolo[4,5-g]quinazoline derivatives have been extensively evaluated for their ability to inhibit a range of protein kinases, which are crucial regulators of cellular processes. Their inhibitory activity spans across different kinase families, including dual-specificity tyrosine-regulated kinases, serine/threonine kinases, and tyrosine kinases.
Dual-Specificity Tyrosine-Regulated Kinases (DYRK Family Inhibition, e.g., DYRK1A, DYRK1B)
Derivatives of the closely related angular thiazolo[5,4-f]quinazoline scaffold have shown remarkable potency as inhibitors of the DYRK family of kinases, particularly DYRK1A and DYRK1B. These kinases are implicated in various pathological conditions, including neurodegenerative diseases and cancer.
One notable derivative, known as EHT 1610, demonstrates excellent affinity for the DYRK family, with IC50 values in the nanomolar range. nih.govmdpi.com This high potency has led to its use as a specific inhibitor in studies aimed at elucidating the biological functions of DYRK1A. nih.govmdpi.com Another angular thiazolo[5,4-f]quinazolin-9-one derivative, FC162, also exhibits nanomolar IC50 values against DYRK1A. nih.gov
Further studies on a library of thiazolo[5,4-f]quinazoline derivatives identified several compounds with single-digit nanomolar or even subnanomolar IC50 values, positioning them among the most potent and selective DYRK1A/1B inhibitors discovered to date. nih.govals-journal.com For instance, compounds EHT 5372, EHT 6840, EHT 1610, EHT 9851, and EHT 3356 all displayed potent inhibition of both DYRK1A and DYRK1B. als-journal.com The substitution pattern on the thiazoloquinazoline core plays a crucial role in determining the inhibitory activity, with small groups on the thiazole (B1198619) ring significantly enhancing potency against DYRK1A. nih.govnih.gov
Table 1: Inhibitory Activity of Thiazolo[5,4-f]quinazoline Derivatives against DYRK Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| EHT 1610 | DYRK1A | Nanomolar range | nih.govmdpi.com |
| FC162 | DYRK1A | 11 | nih.gov |
| EHT 5372 (8c) | DYRK1A/1B | Single-digit nanomolar | als-journal.com |
| EHT 6840 (8h) | DYRK1A/1B | Single-digit nanomolar | als-journal.com |
| EHT 1610 (8i) | DYRK1A/1B | Single-digit nanomolar | als-journal.com |
| EHT 9851 (8k) | DYRK1A/1B | Single-digit nanomolar | als-journal.com |
| EHT 3356 (9b) | DYRK1A/1B | Subnanomolar | als-journal.com |
| 7i | DYRK1A | 40 | nih.gov |
| 8i | DYRK1A | 47 | nih.gov |
| 9i | DYRK1A | 50 | nih.gov |
Serine/Threonine Kinases (e.g., CDK9/CyclinT, Haspin, Pim-1, GSK-3β, CK-1ε, CLK1, Aurora A/B)
In addition to their potent activity against the DYRK family, this compound and its analogs have been shown to inhibit a variety of serine/threonine kinases.
A study evaluating a panel of novel linear thiazolo[4,5-g] and [5,4-g]quinazolines found that these specific derivatives were not kinase inhibitors. nih.gov However, the reference compound II (EHT 1610), a thiazolo[5,4-f]quinazoline, exhibited significant inhibitory activity against several serine/threonine kinases. nih.gov Specifically, EHT 1610 showed strong inhibition of Haspin (69% to 92% inhibition), Pim-1 (48% to 68% inhibition), GSK-3β (71% to 87% inhibition), CK-1ε (56% to 81% inhibition), and CLK1 (75% to 80% inhibition). nih.gov Another compound, 6c, a thiazolo[5,4-g]quinazoline (B576279) derivative, also demonstrated significant inhibition of Haspin kinase (61% to 88% inhibition). nih.gov
The thiazolo[5,4-f]quinazolin-9-one scaffold has been specifically investigated for its potential as a dual inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Glycogen Synthase Kinase-3 (GSK-3). nih.gov Optimization of this scaffold led to the identification of derivatives with submicromolar inhibitory values against both kinases. nih.gov Furthermore, some thiazolo[5,4-f]quinazolin-9-ones have been identified as selective GSK-3 inhibitors, with molecular modeling studies suggesting they bind to the ATP-binding site. nih.govnih.gov
A series of quinazolines with a substituted aminothiazole at the C4 position have been reported as potent and selective inhibitors of Aurora A and B kinases. Compound 46 from this series demonstrated excellent inhibitory activity and selectivity. The substitution on the thiazole ring was found to be critical for cellular potency.
Table 2: Inhibitory Activity of Thiazoloquinazoline Derivatives against Serine/Threonine Kinases
| Compound/Scaffold | Target Kinase | Activity | Reference |
|---|---|---|---|
| EHT 1610 | Haspin | 69-92% inhibition | nih.gov |
| EHT 1610 | Pim-1 | 48-68% inhibition | nih.gov |
| EHT 1610 | GSK-3β | 71-87% inhibition | nih.gov |
| EHT 1610 | CK-1ε | 56-81% inhibition | nih.gov |
| EHT 1610 | CLK1 | 75-80% inhibition | nih.gov |
| 6c | Haspin | 61-88% inhibition | nih.gov |
| Thiazolo[5,4-f]quinazolin-9-ones | CDK1/GSK-3 | Submicromolar IC50 | nih.gov |
| Compound 46 (Thiazolyl-quinazoline) | Aurora A/B | Potent inhibition |
Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Janus Kinase 3 (JAK3), Phosphoinositide 3-Kinase (PI3Kα/β/γ/δ))
The quinazoline (B50416) scaffold is a well-established pharmacophore in the design of tyrosine kinase inhibitors. Vandetanib, a quinazoline-based drug, is a known dual inhibitor of EGFR and VEGFR-2. Research into S-alkylated quinazolin-4(3H)-ones has identified compounds with dual inhibitory activity against both EGFR and VEGFR-2. Similarly, oxazolo[4,5-g]quinazoline-2(1H)-one derivatives have been explored as potential EGFR inhibitors.
While direct data on this compound derivatives as EGFR/VEGFR-2 inhibitors is limited, the established activity of the quinazoline core suggests potential for this fused system.
In a screening of novel thiazolo[4,5-g] or [5,4-g]quinazoline derivatives, compounds 15a and 15b were found to moderately inhibit Janus Kinase 3 (JAK3) activity, showing approximately 38% inhibition across all tested concentrations. nih.gov
The phosphoinositide 3-kinase (PI3K) family is another important target in cancer therapy. While specific data for this compound derivatives is scarce, the broader class of quinazoline-based compounds has been successfully developed as PI3K inhibitors. For instance, 4-aryl quinazolines have been optimized to create potent and selective inhibitors of the PI3Kδ isoform.
Enzyme and Receptor Modulation Beyond Kinases
The biological activities of this compound derivatives are not limited to kinase inhibition. Research has also explored their potential to modulate other critical enzymes.
DNA Gyrase Inhibition
While there is no direct evidence of this compound derivatives inhibiting DNA gyrase, related heterocyclic systems have shown activity. For instance, thiazolo[4,5-b]quinoxaline derivatives have been evaluated as potential DNA gyrase inhibitors. nih.gov Additionally, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of the bacterial DNA gyrase B subunit (GyrB). nih.gov The quinolone scaffold itself is a well-known class of DNA gyrase inhibitors. These findings suggest that the quinazoline moiety, a core component of the this compound system, could contribute to DNA gyrase inhibition.
Phosphodiesterase (PDE7) Inhibition
Quinazoline derivatives have been investigated as inhibitors of phosphodiesterase 7 (PDE7), an enzyme involved in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov A series of quinazoline derivatives containing a substituted biphenyl (B1667301) fragment demonstrated inhibitory potencies at sub-micromolar levels against the catalytic domain of PDE7. nih.gov Furthermore, 5-imino-1,2,4-thiadiazole and quinazoline derivatives have been characterized as inhibitors of both GSK-3β and PDE7. Although specific studies on this compound derivatives as PDE7 inhibitors are not available, the proven activity of the quinazoline core highlights a potential avenue for future research.
Peroxisome Proliferator-Activated Receptors (PPARs) Modulation
Peroxisome proliferator-activated receptors (PPARs) are crucial nuclear receptors involved in the regulation of various chronic diseases. nih.gov Thiazolidinediones, a class of compounds that includes derivatives of the this compound structure, are known to be selective agonists of PPARγ. wjpmr.com When activated by a ligand like a thiazolidinedione, PPARγ forms a heterodimer with the 9-cis retinoic acid receptor, which then binds to DNA to regulate the transcription of genes involved in glucose and lipid metabolism. wjpmr.com
The activation of PPARγ is a key mechanism for the therapeutic effects of glitazones in type 2 diabetes, as it enhances insulin (B600854) sensitivity. nih.gov Beyond its role in metabolic regulation, PPARγ activation has also been shown to have anti-inflammatory and antiatherosclerotic effects. nih.gov Furthermore, PPARγ is involved in regulating cell proliferation and apoptosis in various cancer cells, suggesting its potential as a target for anticancer drug development. nih.gov Studies on 4-thiazolidinone (B1220212) derivatives have shown that their anticancer properties are dependent on PPARγ, with these compounds acting as PPAR agonists. nih.gov The unique binding mode of certain compounds to the PPARγ ligand-binding domain can lead to gene-specific partial agonism, highlighting the nuanced modulation of this receptor. nih.gov
In Vitro Cytotoxicity and Antiproliferative Activities
Evaluation Against Diverse Cancer Cell Lines
This compound derivatives have demonstrated significant cytotoxic and antiproliferative effects against a wide array of human cancer cell lines.
Newly synthesized straight thiazole-fused [4,5-g] or [5,4-g]quinazolin-8-ones and their quinazoline analogues have been evaluated for their in vitro cytotoxicity. mdpi.com A study assessing these compounds against a panel of seven human cancer cell lines—Huh7-D12 (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma), HCT-116 (colorectal carcinoma), MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), MDA-MB-468 (breast adenocarcinoma), and PC-3 (prostate adenocarcinoma)—revealed a broad spectrum of activity. mdpi.com Notably, the 7-Benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinones 5b and 6b were identified as the most potent compounds, with IC50 values in the micromolar range, while showing no toxicity against normal cells. mdpi.com
Another series of novel quinazoline- mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.comnih.govacs.orgthiadiazine hybrids also exhibited varying degrees of cytotoxic activity against breast cancer cell lines MCF-7, MDA-MB-231, and MDA-MB-468. nih.gov Compounds 6i, 6k, and 6l, featuring 3,5-dichlorophenyl, 3,5-difluorophenyl, and 4-trifluoromethylphenyl groups, respectively, showed superior efficacy against MDA-MB-231 compared to the standard drug erlotinib. nih.gov Compound 6i was also highly effective against MDA-MB-468. nih.gov
Furthermore, other quinazolinone derivatives have been tested against various cancer cell lines. For instance, some derivatives showed cytotoxic potential against HCT-116, MCF-7, and HepG2 (hepatocellular carcinoma) cell lines. nih.gov Others have been evaluated against HeLa (cervical cancer) and B16 (melanoma) cells, with melanoma cells showing greater sensitivity. nih.gov The cytotoxic effects of some compounds have been observed against SK-LU-1 (lung cancer), MCF-7, and HepG-2 cell lines. vnu.edu.vn Additionally, cytotoxicity has been documented against A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), THP-1 (acute monocytic leukemia), HL-60 (promyelocytic leukemia), A375 (melanoma), U937 (histiocytic lymphoma), K562 (chronic myelogenous leukemia), Jurkat (T-cell leukemia), LoVo (colorectal adenocarcinoma), A-431 (epidermoid carcinoma), MDA-MB 453 (breast carcinoma), and DU145 (prostate carcinoma).
Below is an interactive table summarizing the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 7-Benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinone 5b | Huh7-D12, Caco-2, HCT-116, MCF-7, MDA-MB-231, MDA-MB-468, PC-3 | Micromolar range | mdpi.com |
| 7-Benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinone 6b | Huh7-D12, Caco-2, HCT-116, MCF-7, MDA-MB-231, MDA-MB-468, PC-3 | Micromolar range | mdpi.com |
| Quinazoline- mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.comnih.govacs.orgthiadiazine 6i | MDA-MB-231 | 3.54 ± 0.53 | nih.gov |
| Quinazoline- mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.comnih.govacs.orgthiadiazine 6i | MDA-MB-468 | 5.19 ± 0.38 | nih.gov |
| Quinazoline- mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.comnih.govacs.orgthiadiazine 6k | MDA-MB-231 | 5.38 ± 0.31 | nih.gov |
| Quinazoline- mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.comnih.govacs.orgthiadiazine 6l | MDA-MB-231 | 6.37 ± 0.14 | nih.gov |
| Thieno[2,3-d]pyrimidine 1e | A549 | 0.00279 | researchgate.net |
| Thieno[2,3-d]pyrimidine 1e | HCT116 | 0.00669 | researchgate.net |
| Thieno[2,3-d]pyrimidine 1e | MCF-7 | 0.00421 | researchgate.net |
| Quinazolinone derivative 8h | SK-LU-1 | 23.09 µg/mL | vnu.edu.vn |
| Quinazolinone derivative 8h | MCF-7 | 27.75 µg/mL | vnu.edu.vn |
| Quinazolinone derivative 8h | HepG-2 | 30.19 µg/mL | vnu.edu.vn |
Impact on Vascular Cell Proliferation (in vitro)
The impact of this compound derivatives on vascular cell proliferation in vitro is an emerging area of investigation. While direct studies on vascular cell proliferation are not extensively detailed in the provided context, the known modulation of PPARγ by related thiazolidinone structures suggests a potential influence. nih.gov PPARγ activation is known to have effects on endothelial cells, which could translate to an impact on vascular proliferation. nih.gov Further research is necessary to specifically delineate the effects of this compound derivatives on vascular cell growth and to understand the underlying mechanisms.
Inhibition of Biofilm Formation (e.g., Methicillin-Resistant Staphylococcus aureus)
A significant finding is the ability of certain this compound derivatives to inhibit the formation of biofilms, particularly those of the resilient methicillin-resistant Staphylococcus aureus (MRSA). Biofilms are a major contributor to antibiotic resistance and the persistence of chronic infections. frontiersin.orgresearchgate.net
Novel thieno-thiazolo-quinazoline compounds have demonstrated a potent capacity to both inhibit and disrupt MRSA USA300 biofilm formation across all tested concentrations. nih.govacs.org This anti-biofilm activity is crucial as it can render the bacteria more susceptible to conventional antibiotics. For example, some quinazolinone derivatives have been shown to efficiently inhibit biofilm formation in MRSA with an IC50 of 20.7 µM. nih.gov The mechanism of action may involve the disruption of the biofilm structure and interference with the production of essential virulence factors.
Other Biological Activities in In Vitro Models
Antimicrobial Activity
Beyond their anti-biofilm properties, this compound derivatives have exhibited direct antimicrobial activity against a range of pathogens.
Newly synthesized thiazolo-quinazoline derivatives were screened for their in vitro antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and MRSA, Gram-negative bacteria like Escherichia coli, and fungi such as Aspergillus fumigatus. nih.govacs.org While some derivatives showed no activity against A. fumigatus, they displayed moderate to mild inhibition zones against S. aureus and E. coli. acs.org
Specifically, certain thieno-thiazolo-quinazoline compounds were active against MRSA USA300. acs.org The minimum inhibitory concentration (MIC) values indicated that some derivatives had promising activity against S. aureus and MRSA, while others were more potent against E. coli. acs.org For instance, one thiazolylketenyl quinazolinone derivative demonstrated excellent inhibition against MRSA with a low MIC of 0.5 µg/mL, which was significantly more effective than the antibiotic norfloxacin. nih.gov Another study reported a thiazolo quinazoline derivative with potent antimicrobial activity against S. aureus with a MIC of 9.4 µg/mL. researchgate.net
Below is an interactive table summarizing the antimicrobial activity of selected this compound derivatives.
| Compound | Microorganism | Activity | Reference |
| Thieno-thiazolo-quinazoline 4 | MRSA USA300 | Inhibition Zone: 14 ± 0.22 mm | acs.org |
| Thieno-thiazolo-quinazoline 5 | MRSA USA300 | Inhibition Zone: 17 ± 0.10 mm | acs.org |
| Thiazolylketenyl quinazolinone 4 | MRSA | MIC: 0.5 µg/mL | nih.gov |
| Thiazolylketenyl quinazolinone 4 | Escherichia coli 25922 | MIC: 0.5 µg/mL | nih.gov |
| Thiazolo quinazoline 5f | S. aureus | MIC: 9.4 µg/mL | researchgate.net |
Antioxidant Activity (e.g., DPPH and Nitric Oxide scavenging)
The antioxidant potential of this compound derivatives has been investigated through various assays, including the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. sapub.orgmdpi.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical is measured by a change in color from purple to yellow, indicating a decrease in absorbance and thus, potent antioxidant activity. sapub.org
A study on a series of novel condensed thiazolo[2,3-b]quinazolines revealed that several derivatives exhibited significant antioxidant activity. nih.gov The majority of the synthesized compounds showed low to moderate interaction with the DPPH radical at a concentration of 10 μg/mL when compared to the standard, vitamin C. nih.gov Notably, compounds 9(b) and 9(c) , which feature a 4-Cl-phenyl group and a carboxylate group at specific positions on the condensed benzo sapub.orgnih.govthiazolo[2,3-b]quinazoline moiety, demonstrated the highest DPPH radical scavenging activity. nih.gov Furthermore, compounds 6(b,d) , 7(b–d) , 8(c,d) , and 9(a,d,e) also displayed good radical scavenging capabilities. nih.gov It was observed that compound 9(c) had the highest efficacy as an antioxidant among all the evaluated compounds in that particular study. nih.gov
Another study focusing on quinazolinone-vanillin derivatives also highlighted the potential of such fused heterocyclic systems as antioxidants. sapub.org The results from this research indicated that the synthesized compounds were effective scavengers of both DPPH and nitric oxide (NO) radicals. sapub.org Specifically, compounds 5 and 6 from this study were found to be more effective antioxidants than the common antioxidant, vanillin (B372448). sapub.org The study of nitric oxide scavenging showed that the compounds were potent, with the activity order being 5 > 4 > 2 > vanillin > 3 ≈ 6 . sapub.org
The structure-activity relationship (SAR) insights from these studies suggest that the nature and position of substituent groups on the thiazoloquinazoline core play a crucial role in determining their antioxidant potential. For instance, the presence of electron-donating groups can enhance the radical scavenging capacity. mdpi.com
Table 1: DPPH Radical Scavenging Activity of Selected Thiazoloquinazoline Derivatives
| Compound | Structure/Substituent | DPPH Scavenging Activity | Reference |
|---|---|---|---|
| 9(b) | 4-Cl-phenyl at position 7 of benzo sapub.orgnih.govthiazolo[2,3-b]quinazoline | Maximum activity | nih.gov |
| 9(c) | Carboxylate group at position 8 of benzo sapub.orgnih.govthiazolo[2,3-b]quinazoline | Highest efficacy | nih.gov |
| 6(b,d) | Pyrido[2′,3′:4,5]thiazolo[2,3-b]quinazoline derivatives | Good activity | nih.gov |
| 7(b-d) | Pyrido[2′,3′:4,5]thiazolo[2,3-b]quinazoline derivatives | Good activity | nih.gov |
| 8(c,d) | Pyrano[2′,3′:4,5]thiazolo[2,3-b]quinazoline derivatives | Good activity | nih.gov |
| 9(a,d,e) | Benzo sapub.orgnih.govthiazolo[2,3-b]quinazoline derivatives | Good activity | nih.gov |
Anti-Angiogenic Potential (in vitro and in ovo Chorioallantoic Membrane Assay)
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. cbijournal.comnih.gov The chorioallantoic membrane (CAM) of chicken or duck eggs is a well-established in vivo model for studying angiogenesis due to its extensive vascularization and accessibility. cbijournal.comnih.gov
Several studies have highlighted the anti-angiogenic potential of thiazoloquinazoline derivatives. In one study, a series of substituted thiazolo[2,3-b]quinazoline derivatives were synthesized and evaluated for their anti-angiogenic activities using the in vivo CAM model. cbijournal.com The results indicated that compounds 3d , 3e , 3f , 3g , and 3i showed potent anti-angiogenic activity, causing a significant decrease in blood vessel density. cbijournal.com The structure-activity relationship (SAR) analysis revealed that the presence of 4-Cl and 4-Br substituents on the phenyl nucleus of compounds 3d and 3f enhanced this activity. cbijournal.com
Another study focused on a novel series of quinazoline-thiazole hybrids (SA01–SA07) as potential anti-angiogenic agents. nih.govmdpi.com The anti-angiogenic effects of the most promising compounds, SA04 and SA05 , were confirmed through an in ovo CAM assay. nih.govmdpi.com These compounds were compared to sorafenib (B1663141), a known VEGFR2 inhibitor. mdpi.com The study also assessed the impact of these compounds on the proliferation of vascular cells (EA.hy926), where six of the compounds (SA01–SA05 , SA07 ) displayed superior anti-proliferative activity compared to sorafenib. nih.govmdpi.com Molecular dynamics and MM-PBSA evaluations identified SA05 as forming the most stable complex with VEGFR2, a key receptor in angiogenesis. nih.govmdpi.com
The findings from these studies underscore the potential of this compound derivatives as a promising class of compounds for the development of novel anti-angiogenic therapies.
Table 2: Anti-Angiogenic Activity of Selected Thiazoloquinazoline Derivatives in CAM Assay
| Compound | Substituent/Series | Observation | Reference |
|---|---|---|---|
| 3d | 4-Cl substituent on the phenyl nucleus | Potent activity | cbijournal.com |
| 3e | - | Potent activity | cbijournal.com |
| 3f | 4-Br substituent on the phenyl nucleus | Potent activity | cbijournal.com |
| 3g | - | Potent activity | cbijournal.com |
| 3i | - | Potent activity | cbijournal.com |
| SA04 | Quinazoline-thiazole hybrid | Confirmed anti-angiogenic potential | nih.govmdpi.com |
| SA05 | Quinazoline-thiazole hybrid | Confirmed anti-angiogenic potential | nih.govmdpi.com |
Computational Approaches in Thiazolo 4,5 G Quinazoline Research
Molecular Docking and Ligand-Target Interactions
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the structure-activity relationships (SAR) of thiazolo[4,5-g]quinazoline derivatives, particularly as kinase inhibitors.
Docking studies reveal the specific binding modes of this compound analogues within the active sites of target proteins, such as kinases. The analysis focuses on identifying key intermolecular interactions—hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex.
The binding modes of these compounds are often compared to established inhibitors like sorafenib (B1663141). For example, a series of quinazoline-thiazole hybrids demonstrated a high degree of similarity to sorafenib's binding pose within the VEGFR2 active site, though with different orientations of the substituted thiazole (B1198619) moieties in the allosteric pocket. mdpi.com
Table 1: Examples of Key Amino Acid Interactions for Quinazoline-Based Scaffolds in Kinase Active Sites
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |
| Quinazoline (B50416) Derivatives | VEGFR-2 | Asp1044, Glu883 | Hydrogen Bond |
| Thiazoloquinolinone Derivatives | VEGFR-2 | Lys868 | Frequent Interaction |
| Quinazoline-Thiazole Hybrids | VEGFR-2 | Glu885, Asp1046 | Donor-Acceptor H-Bonds |
| Thioxoquinazolin-4(3H)-one | Butyrylcholinesterase | His438, Asp70 | Hydrogen Bond |
| Thioxoquinazolin-4(3H)-one | Butyrylcholinesterase | Phe329 | Arene-Arene Interaction |
Molecular docking algorithms calculate a scoring function to estimate the binding affinity of a ligand to its target, often expressed in kcal/mol. Lower (more negative) scores generally indicate stronger predicted binding. This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing.
In the investigation of novel thiazoloquinolinone derivatives, docking scores against VEGFR-2 ranged from -3.24 to -6.63 kcal/mol, with the most potent compound showing the strongest binding energy. nih.gov For other quinazoline-based compounds designed as VEGFR-2 inhibitors, docking has been instrumental in correlating predicted affinity with experimentally determined inhibitory concentrations (IC₅₀ values). nih.govmdpi.com For example, a potent derivative, compound SQ2, which exhibited a VEGFR-2 inhibition IC₅₀ of 0.014 µM, was supported by docking studies showing strong interactions within the receptor's active site. nih.gov These predictions are a critical first step in validating the potential of newly designed molecules.
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. plos.org By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode and provide deeper insights into the thermodynamic and kinetic aspects of the interaction. plos.org
MD simulations performed on quinazoline-thiazole hybrids complexed with VEGFR2 have been used to evaluate the stability of the complex compared to reference inhibitors like sorafenib. mdpi.com Key parameters analyzed during these simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms over time from their initial position. A stable RMSD trajectory suggests the complex has reached equilibrium and remains stable. researchgate.net
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, highlighting the most persistent and crucial interactions. researchgate.net
For a particularly stable hybrid, SA05, MD simulations confirmed that it formed a more stable complex with VEGFR2 than sorafenib. mdpi.com Such simulations are vital for confirming that the interactions predicted by static docking are maintained in a more realistic, dynamic environment. nih.gov
Quantum Chemical Calculations for Electronic and Conformational Analysis
Quantum chemical calculations delve into the electronic structure of molecules, providing data on orbital energies, charge distribution, and reactivity. These methods are particularly useful for understanding the intrinsic properties of the this compound scaffold that contribute to its biological activity.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules. plos.org DFT calculations can optimize the geometry of a molecule and compute its electronic structure, which helps in understanding its reactivity. nih.gov For this compound derivatives, DFT studies can confirm the most stable conformation and provide insights into the distribution of electron density across the molecule. plos.org These calculations have been used to support the inhibitory reactivity of related heterocyclic compounds against targets like VEGFR-2. plos.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital most likely to donate an electron, while the LUMO is the orbital most likely to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. mdpi.com
A smaller energy gap generally implies that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In the context of drug design, this analysis can be correlated with biological activity. For a series of quinazoline-thiazole hybrids, DFT calculations showed that the synthesized compounds had a smaller energy gap (3.42–3.84 eV) compared to the reference drug sorafenib (4.59 eV), suggesting higher reactivity. mdpi.com
Analysis of the orbital distribution shows that for many quinazoline-based structures, the HOMO orbitals are typically located on the electron-rich portions of the molecule, while the LUMO orbitals are concentrated on the electron-deficient quinazoline ring. mdpi.combeilstein-journals.org This separation of frontier orbitals is crucial for the charge transfer interactions that can occur upon binding to a biological target. mdpi.com
Table 2: Frontier Orbital Energies and Energy Gaps for Selected Quinazoline-Thiazole Hybrids
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| SA04 | -5.92 | -2.15 | 3.77 |
| SA05 | -6.19 | -2.77 | 3.42 |
| Sorafenib | -6.64 | -2.05 | 4.59 |
Data derived from DFT calculations at the B3LYB/6-311G++(d,p) level. mdpi.com
Ionization Potential and Electron Affinity
Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic descriptors calculated using quantum mechanical methods, such as Density Functional Theory (DFT), to gauge the bioactivity of a molecule. IP represents the energy required to remove an electron, indicating the molecule's capacity to act as an electron donor. Conversely, EA is the energy released when a molecule accepts an electron, signifying its ability to act as an electron acceptor.
These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. According to Koopmans' theorem, the ionization potential can be approximated as the negative of the HOMO energy (IP ≈ -E_HOMO), while the electron affinity is approximated as the negative of the LUMO energy (EA ≈ -E_LUMO). A low IP suggests a better electron-donating capability, whereas a high EA indicates a greater propensity to accept electrons. These characteristics are crucial in the formation of charge-transfer complexes with biological receptors, a key mechanism in many drug-receptor interactions. While specific DFT calculations for the parent this compound are not widely published, these methods are standard practice in the characterization of novel heterocyclic systems.
Hardness, Softness, and Electrophilicity Indices
Global reactivity descriptors, including chemical hardness (η), softness (S), and the electrophilicity index (ω), are calculated from the IP and EA values to provide further insight into the stability and reactivity of a molecule.
Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. It is calculated as half the difference between the ionization potential and electron affinity: η = (IP - EA) / 2. Molecules with a large energy gap between their HOMO and LUMO are considered "hard," implying lower reactivity and higher kinetic stability.
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability and the ease with which it can react. "Soft" molecules have a small energy gap and are generally more reactive.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = (IP + EA)² / (8 * (IP - EA)). A higher electrophilicity index points to a greater capacity to act as an electron acceptor in reactions. Good electrophiles are characterized by high electrophilicity values, while good nucleophiles have lower values. nih.gov
These quantum chemical descriptors are vital for predicting how this compound derivatives might interact within a biological system, guiding the modification of the scaffold to tune its reactivity and stability.
Table 1: Global Reactivity Descriptors and Their Formulae
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -E_HOMO | Electron-donating ability |
| Electron Affinity (EA) | EA ≈ -E_LUMO | Electron-accepting ability |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to electronic change; stability |
| Chemical Softness (S) | S = 1 / η | Molecular polarizability and reactivity |
Electrostatic Potential Surface (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and predict its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas, often associated with heteroatoms like nitrogen and oxygen, act as hydrogen bond acceptors. Conversely, blue denotes regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms (hydrogen bond donors). Green and yellow represent areas with near-zero or intermediate potential. plos.org
For the this compound scaffold, an MEP map would reveal the nucleophilic sites on the nitrogen atoms of the quinazoline and thiazole rings and potential electrophilic sites, providing critical information for predicting non-covalent interactions with biological targets like protein kinase active sites. This insight is fundamental for structure-based drug design, helping to optimize ligand binding and selectivity.
Ab Initio Molecular Orbital Calculations for Conformational Preference
Ab initio molecular orbital calculations are high-level computational methods that solve the Schrödinger equation without relying on empirical parameters. These calculations are employed to determine the most stable three-dimensional arrangement (conformation) of a molecule by calculating the energies of various possible geometries.
For substituted this compound derivatives, different spatial orientations of substituent groups can significantly impact the molecule's ability to fit into a receptor's binding pocket. Ab initio methods can predict the preferred conformations and the energy barriers for rotation around single bonds. This information is crucial for understanding how the molecule will present itself to its biological target, thereby influencing its activity. While specific studies on the conformational preferences of the this compound skeleton are not prominently documented, this type of analysis is a cornerstone of computational drug discovery for related heterocyclic systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For quinazoline-based compounds, including the this compound class, QSAR is a vital tool for predicting the activity of novel derivatives and prioritizing candidates for synthesis. mdpi.com
The process involves calculating a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic, topological) for a set of molecules with known activities. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are then used to build a predictive model. mdpi.com For instance, a QSAR study on quinazoline-based EGFR inhibitors successfully developed models with a high correlation (r = 0.90) between predicted and experimentally determined inhibitory concentrations (IC50). mdpi.com
Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. These techniques analyze the steric and electrostatic fields surrounding the molecules to create 3D contour maps that highlight which regions are critical for activity. A study on pyrazolo[4,3-h]quinazoline derivatives, an isomeric system, yielded a CoMFA model with a high cross-validated correlation coefficient (r²cv) of 0.747 and a non-cross-validated r² of 0.970, indicating a statistically significant and predictive model. nih.gov Such models provide invaluable insights into the structural requirements for potent biological activity, guiding the rational design of new, more effective inhibitors. nih.gov
Table 2: Example of Statistical Parameters from QSAR Studies on Related Quinazoline Derivatives
| Model Type | Compound Series | Statistical Parameter | Value | Reference |
|---|---|---|---|---|
| CoMFA | 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines | Cross-validated r² (r²cv) | 0.747 | nih.gov |
| CoMFA | 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines | Non-cross-validated r² | 0.970 | nih.gov |
| CoMSIA | 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines | Cross-validated r² (r²cv) | 0.518 | nih.gov |
| CoMSIA | 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines | Non-cross-validated r² | 0.934 | nih.gov |
Advanced Analytical and Spectroscopic Characterization of Thiazolo 4,5 G Quinazoline Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within the thiazolo[4,5-g]quinazoline scaffold. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information on the chemical environment of each nucleus, enabling the confirmation of the fused ring system and the nature and position of various substituents.
¹H NMR spectroscopy of thiazolo[4,5-g]quinazolines reveals characteristic signals for the protons of the heterocyclic core and any appended substituents. For instance, in a study of 7-benzyl-8-oxo-7,8-dihydrothis compound-2-carbonitrile, the proton signals were observed at specific chemical shifts (δ) in deuterated chloroform (B151607) (CDCl₃). mdpi.com The singlet at δ 9.19 ppm was attributed to the proton at the C4 position of the quinazoline (B50416) ring, while the singlets at δ 8.31 ppm and δ 8.18 ppm corresponded to the protons at the C9 and C2 positions, respectively. mdpi.com The multiplet observed between δ 7.42 and 7.33 ppm is characteristic of the five protons of the benzyl (B1604629) group, and the singlet at δ 5.25 ppm corresponds to the two benzylic protons. mdpi.com
In another example, the ¹H NMR spectrum of 8-[(2-fluoro-4-methoxyphenyl)amino]this compound-2-carbonitrile in DMSO-d₆ showed a singlet at δ 10.18 ppm, indicative of the NH proton, and another singlet at δ 9.48 ppm. nih.gov The presence of tautomeric forms can also be detected by ¹H NMR, as seen in certain cyanothioformamide precursors of thiazoloquinazolines, where a major and minor set of signals indicated a 90:10 ratio in favor of the thione form. nih.gov
Interactive Table 1: Selected ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| 7-Benzyl-8-oxo-7,8-dihydrothis compound-2-carbonitrile mdpi.com | CDCl₃ | H-4 | 9.19 | s |
| H-9 | 8.31 | s | ||
| H-2 | 8.18 | s | ||
| Phenyl-H | 7.42-7.33 | m | ||
| CH₂ | 5.25 | s | ||
| 8-[(2-Fluoro-4-methoxyphenyl)amino]this compound-2-carbonitrile nih.gov | DMSO-d₆ | NH | 10.18 | s |
| H-4/H-9 | 9.48 | s |
s = singlet, m = multiplet
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the this compound system. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment. For 7-benzyl-8-oxo-7,8-dihydrothis compound-2-carbonitrile, the ¹³C NMR spectrum in CDCl₃ displayed signals at δ 160.9 (C=O), 150.9, 147.5, 146.8, 141.1, 138.8, and 135.4 ppm, which were assigned to the quaternary and CH carbons of the heterocyclic system and the benzyl group. mdpi.com The nitrile carbon appeared at δ 112.6 ppm, and the benzylic carbon was observed at δ 50.0 ppm. mdpi.com
The ¹³C NMR data for a related isomer, 7-benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazoline-2-carbonitrile, showed distinct differences in the chemical shifts of the heterocyclic carbons, highlighting the technique's ability to differentiate between regioisomers. mdpi.com
Interactive Table 2: Selected ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| 7-Benzyl-8-oxo-7,8-dihydrothis compound-2-carbonitrile mdpi.com | CDCl₃ | C=O | 160.9 |
| Aromatic/Heterocyclic C | 150.9, 147.5, 146.8, 141.1, 138.8, 135.4, 129.3 (2C), 128.8, 128.3 (2C), 124.7, 122.7, 120.7 | ||
| CN | 112.6 | ||
| CH₂ | 50.0 | ||
| 7-Benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazoline-2-carbonitrile mdpi.com | CDCl₃ | C=O | 160.5 |
| Aromatic/Heterocyclic C | 155.8, 146.9, 146.8, 141.6, 135.4, 133.9, 129.3 (2C), 128.7, 128.2 (2C), 123.8, 122.7, 121.7 | ||
| CN | 112.5 | ||
| CH₂ | 50.0 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental formula of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula of newly synthesized compounds. mdpi.com
For example, the HRMS (EI+) analysis of 7-benzyl-8-oxo-7,8-dihydrothis compound-2-carbonitrile showed a protonated molecular ion [M+H]⁺ at m/z 319.0663, which is in close agreement with the calculated value of 319.0654 for the formula C₁₇H₁₁N₄OS. mdpi.com Similarly, the HRMS data for its regioisomer, 7-benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazoline-2-carbonitrile, also confirmed the same molecular formula with a found [M+H]⁺ peak at m/z 319.0663. mdpi.com This technique is essential for verifying the successful synthesis of the target molecules.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. In the context of thiazolo[4,5-g]quinazolines, IR spectra can confirm the presence of key structural features.
For 7-benzyl-8-oxo-7,8-dihydrothis compound-2-carbonitrile, the IR spectrum (neat) showed a characteristic absorption band at 2238 cm⁻¹, corresponding to the stretching vibration of the nitrile (C≡N) group. mdpi.com The strong absorption at 1671 cm⁻¹ was assigned to the carbonyl (C=O) stretching of the quinazolinone ring. mdpi.com Other bands in the fingerprint region correspond to various C-H, C-N, and C-S vibrations within the molecule. mdpi.com For 8-[(2-fluoro-4-methoxyphenyl)amino]this compound-2-carbonitrile, characteristic IR peaks were observed at 2925, 1560, 1535, 1415, 1198, 1035, 842, and 792 cm⁻¹. nih.gov
Interactive Table 3: Characteristic IR Absorption Bands for a this compound Derivative
| Compound | Functional Group | Wavenumber (νₘₐₓ, cm⁻¹) |
| 7-Benzyl-8-oxo-7,8-dihydrothis compound-2-carbonitrile mdpi.com | C≡N (nitrile) | 2238 |
| C=O (carbonyl) | 1671 | |
| Aromatic C=C | 1607 | |
| C-N/C-C | 1402, 1326 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the sample. This data is used to confirm the empirical and molecular formula of newly synthesized this compound derivatives. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and identity of the compound. rsc.org While specific elemental analysis data for this compound was not detailed in the search results, it is a standard characterization technique reported in the synthesis of such novel heterocyclic systems. researchgate.net
Emerging Research Avenues and Future Perspectives for Thiazolo 4,5 G Quinazoline Research
Exploration of Novel Thiazolo[4,5-g]quinazoline Analogues for Enhanced Activity and Selectivity
Recent synthetic endeavors have successfully accessed the previously elusive linear this compound framework, paving the way for systematic biological evaluation. An innovative synthetic protocol has enabled the creation of straight thiazole-fused [4,5-g]quinazolin-8-ones and their corresponding quinazoline (B50416) derivatives. mdpi.comnih.gov This breakthrough provides a crucial platform for structure-activity relationship (SAR) studies.
A key study in this area involved the synthesis of a series of novel thiazolo[4,5-g]quinazolin-8-ones and their transformation into methylcarbimidate derivatives. mdpi.comnih.gov These compounds were subsequently evaluated for their cytotoxic effects against a panel of seven human cancer cell lines. The results were enlightening, revealing that the majority of these new molecules demonstrated the ability to inhibit the growth of the tested cancer cells. mdpi.comnih.gov
Notably, the 7-Benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinone and its methylcarbimidate analogue emerged as the most potent compounds, with IC50 values in the micromolar range. mdpi.comnih.gov Interestingly, a significant finding from this research was that these novel linear thiazoloquinazolines did not act as kinase inhibitors, a common mechanism for many quinazoline-based compounds. mdpi.comnih.gov This suggests a distinct and potentially novel mechanism of action for their observed cytotoxicity.
The following table summarizes the cytotoxic activity of some of the pioneering this compound analogues:
| Compound ID | Structure | Cell Line | IC50 (µM) |
| 5b | 7-Benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazolinone | Huh7-D12 | 15.3 |
| Caco-2 | 12.1 | ||
| HCT-116 | >50 | ||
| MCF-7 | 18.2 | ||
| MDA-MB-231 | 10.5 | ||
| MDA-MB-468 | 8.9 | ||
| PC-3 | 11.4 | ||
| 6b | Methyl 7-benzyl-8-oxo-7,8-dihydrothiazolo[5,4-g]quinazoline-2-carbimidate | Huh7-D12 | 10.2 |
| Caco-2 | 9.8 | ||
| HCT-116 | >50 | ||
| MCF-7 | 12.7 | ||
| MDA-MB-231 | 8.1 | ||
| MDA-MB-468 | 7.5 | ||
| PC-3 | 9.2 |
Data sourced from a study on novel thiazole-fused quinazolinones. mdpi.comnih.gov
These initial findings underscore the potential of the this compound scaffold as a source of new anticancer agents and highlight the importance of further structural modifications to enhance both potency and selectivity.
Development of Multi-Target Directed Ligands Incorporating this compound Scaffolds
The concept of multi-target directed ligands (MTDLs) has gained significant traction in drug discovery, offering a promising strategy to tackle complex diseases such as cancer and neurodegenerative disorders by modulating multiple biological targets simultaneously. While research on MTDLs based on the this compound core is still in its infancy, the extensive work on the isomeric thiazolo[5,4-f]quinazoline scaffold provides a strong rationale for exploring this avenue.
Numerous studies have demonstrated the potential of thiazolo[5,4-f]quinazolines to act as potent inhibitors of various protein kinases, including those implicated in Alzheimer's disease and cancer. mdpi.comnih.gov The ability of this related scaffold to be chemically modified to interact with the ATP-binding sites of multiple kinases suggests that the this compound framework could be similarly decorated to achieve a multi-target profile. The linear arrangement of the heterocyclic rings in the [4,5-g] isomer may present different geometric and electronic properties, potentially leading to novel target profiles and selectivities.
Future research in this area should focus on designing and synthesizing libraries of this compound derivatives with diverse substitutions, aimed at probing interactions with a range of biologically relevant targets. This approach could lead to the discovery of first-in-class MTDLs with unique therapeutic applications.
Advancements in Asymmetric Synthesis and Stereochemical Control for this compound Derivatives
The introduction of chiral centers into drug molecules can have profound effects on their pharmacological properties, including potency, selectivity, and metabolic stability. Currently, the scientific literature lacks reports on the asymmetric synthesis or stereochemical control of this compound derivatives. This represents a significant and unexplored area of research.
The development of stereoselective synthetic methods would allow for the preparation of enantiomerically pure this compound analogues. This would be crucial for investigating the impact of stereochemistry on their biological activity and for identifying the eutomer (the more active enantiomer). Future research efforts should be directed towards the development of novel chiral catalysts or the use of chiral starting materials to achieve stereocontrol in the synthesis of these compounds. Success in this area would open up new dimensions for the therapeutic application of the this compound scaffold.
Integration of Advanced Computational Methodologies for Predictive Modeling
Computational tools such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are indispensable in modern drug discovery. These methods can provide valuable insights into drug-receptor interactions, predict the activity of novel compounds, and guide the design of more potent and selective ligands.
To date, there are no specific published computational studies focused on the this compound scaffold. The application of these in silico techniques is a critical next step in advancing the understanding of this compound class. Molecular docking studies could be employed to predict potential biological targets and to elucidate the binding modes of active compounds. QSAR studies could help in identifying the key structural features that govern the biological activity of these molecules, thereby enabling the design of more effective analogues.
The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery and development of new therapeutic agents based on the thiazolo[4,s-g]quinazoline core.
Investigation of Alternative Biological Pathways and Mechanisms of Action
One of the most intriguing findings from the initial studies on novel this compound analogues is their observed cytotoxicity in cancer cell lines, coupled with their lack of activity as kinase inhibitors. mdpi.comnih.gov This strongly indicates that these compounds exert their anticancer effects through alternative biological pathways and mechanisms of action that are yet to be discovered.
This presents a compelling avenue for future research. Elucidating the precise molecular targets and mechanisms responsible for the cytotoxicity of thiazolo[4,5-g]quinazolines is of paramount importance. Potential areas of investigation could include their effects on DNA integrity, apoptosis, cell cycle regulation, or other key cellular processes. Identifying these novel pathways will not only enhance the fundamental understanding of the biological activity of this scaffold but also potentially unveil new targets for cancer therapy. A deeper mechanistic understanding will be crucial for the future development of these compounds as clinical candidates.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing thiazolo[4,5-g]quinazoline derivatives?
- Answer: Linear this compound derivatives can be synthesized via multi-step protocols involving cyclization of ortho-amino-thiocyanato precursors or functional group transformations. For example, describes an innovative route yielding thiazolo[5,4-g]quinazolin-8-ones through cyclization reactions, while highlights angular vs. linear isomer synthesis using regioselective thiocyanation and acid-catalyzed cyclization . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to control regiochemistry and purity.
Q. How are this compound derivatives structurally characterized?
- Answer: Characterization typically involves a combination of elemental analysis , IR spectroscopy (to confirm functional groups like C=O or C-S bonds), ¹H/¹³C-NMR (to assign aromatic protons and fused-ring systems), and mass spectrometry (for molecular weight confirmation). For example, and emphasize NMR-based elucidation of fused thiazoloquinazoline systems, particularly for distinguishing angular vs. linear isomers .
Q. What initial biological screening approaches are used for this compound derivatives?
- Answer: Primary screening often includes kinase inhibition assays (e.g., against CDK9, Pim-1, JAK3) and cytotoxicity profiling using tumor cell lines (e.g., HCT-116, MCF-7). tested eight kinases and seven cancer cell lines, identifying micromolar-range IC50 values for derivatives like 5b and 6b, while excluding normal cell toxicity . Dose-response curves and comparative IC50 tables are critical for prioritizing hits.
Advanced Research Questions
Q. How can contradictions between kinase inhibition data and observed cytotoxicity be resolved experimentally?
- Answer: Discrepancies may arise from off-target effects or non-kinase mechanisms (e.g., DNA intercalation). To address this:
- Expand kinase panels to include structurally related targets (e.g., tested only eight kinases).
- Use RNA sequencing or proteomics to identify differentially expressed pathways in treated cells.
- Perform competitive binding assays (e.g., SPR) to validate direct target engagement .
Q. What strategies optimize substituent selection for improving selectivity in this compound derivatives?
- Answer: Substituent effects are explored via structure-activity relationship (SAR) studies. For example:
- Halogenation : notes that 8-chloro derivatives enhance lipophilicity and binding affinity through hydrophobic interactions.
- Benzyl vs. alkyl groups : found 7-benzyl-substituted derivatives (e.g., 5b) showed superior cytotoxicity, suggesting aryl groups improve membrane permeability . Computational docking (e.g., AutoDock) can predict binding poses to guide substitutions.
Q. What mechanistic studies elucidate the cytotoxicity of this compound derivatives?
- Answer: Mechanistic workflows include:
- Apoptosis assays (e.g., Annexin V staining) to confirm programmed cell death.
- Cell cycle analysis (flow cytometry) to identify arrest phases (e.g., G1/S).
- Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or stress-response proteins (e.g., p53). proposes further studies to confirm if cytotoxicity arises from kinase-independent pathways .
Q. How does halogenation (e.g., chlorine at position 8) influence bioactivity in this compound derivatives?
- Answer: Halogens enhance lipophilicity (improving membrane penetration) and electronic effects (modulating π-π stacking or hydrogen bonding). and demonstrate that 8-chloro derivatives exhibit improved kinase inhibition and cytotoxicity compared to non-halogenated analogs, likely due to stronger hydrophobic interactions in target binding pockets .
Q. How do thiazolo[4,5-g]quinazolines compare to other fused thiazoloquinazoline isomers (e.g., [5,4-f] or [4,5-h]) in biological activity?
- Answer: Comparative studies (e.g., ’s table) show:
- This compound : Linear isomers lack kinase inhibition but show cytotoxicity ( ).
- Thiazolo[5,4-f]quinazoline : Angular isomers act as DYRK1A inhibitors ( ).
Structural differences (fusion pattern, substituent positions) drastically alter target selectivity and bioactivity, necessitating isomer-specific SAR .
Methodological Notes
- Data Tables : Include IC50 values, kinase inhibition percentages, and cytotoxicity profiles (e.g., ’s tumor cell line data).
- Experimental Design : Use orthogonal assays (e.g., kinase activity + cytotoxicity) to validate mechanisms.
- References : Prioritize peer-reviewed synthesis and bioactivity studies (e.g., Tetrahedron, Molecules) over commercial sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
